Arsenic trioxide

Catalog No.
S578011
CAS No.
1327-53-3
M.F
As2O3
M. Wt
197.841 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenic trioxide

CAS Number

1327-53-3

Product Name

Arsenic trioxide

IUPAC Name

arsenic(3+);oxygen(2-)

Molecular Formula

As2O3

Molecular Weight

197.841 g/mol

InChI

InChI=1S/2As.3O/q2*+3;3*-2

InChI Key

QTLQKAJBUDWPIB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]

solubility

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER.
Soluble in glycerol
In water, 1.7X10+4 mg/l @ 16 °C.
Solubility in water, g/100ml at 20 °C: 1.2-3.7

Synonyms

arsenic oxide (As2O3), arsenic oxide (As4O6), arsenic trioxide, arsenic(III) oxide, arsenolite, arsenous anhydride, As2O3, As4O6, diarsenic trioxide, naonobin, Tetra Arsenic Hexaoxide, Tetra Arsenic Oxide, tetra-arsenic hexaoxide, tetra-arsenic oxide, tetraarsenic hexaoxide, tetraarsenic oxide, Trisenox, Trixenox

Canonical SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]

The exact mass of the compound Arsenic trioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17000 mg/l (at 16 °c). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals. It belongs to the ontological category of arsenic oxide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Arsenic trioxide (As2O3, CAS 1327-53-3) is a foundational inorganic precursor and the dominant commercial form of arsenic. Characterized by its +3 oxidation state, amphoteric nature, and distinct volatility profile, it serves as the primary starting material for synthesizing elemental arsenic, arsenite salts, and organoarsenicals. In procurement, its value is defined by its non-hygroscopic solid-state stability and specific thermal behavior, making it indispensable for semiconductor manufacturing, specialty glass fining, and targeted pharmaceutical applications where exact stoichiometric and redox properties are required [1].

Research Fit

1 PML-RARα degradation pathway studies in APL research models
2 IV-to-oral PK bridging and exposure-model research
3 Particulate toxicity and oxidative DNA damage endpoint investigation

Substituting arsenic trioxide with other arsenic compounds or alternative metal oxides fundamentally disrupts established industrial and clinical workflows. For instance, replacing As2O3 with arsenic pentoxide (As2O5) introduces extreme hygroscopicity and shifts the oxidation state to +5, altering downstream reactivity and requiring entirely different handling and reduction protocols [1]. In glass manufacturing, substituting with antimony trioxide shifts the oxygen-release threshold to lower temperatures, which fails to clarify high-melting-point specialty glasses and leads to trapped secondary bubbles [2].

Substitution Risk

Form Realgar-Indigo formula (As₄S₄) differs in molecular target and metabolic fate; endpoint translation may shift.
Species Soluble sodium arsenite cannot substitute for particulate ATO; oxidative DNA damage response diverges significantly in lung epithelial models.
Route Oral vs. IV ATO formulations are not interchangeable without formal PK bridging; exposure equivalence is formulation-specific.

Aqueous Solubility and Hygroscopicity for Precursor Storage

Arsenic trioxide demonstrates a highly stable, sparingly soluble profile in water (approximately 2.1 g/100 g H2O at 25°C) and is entirely non-hygroscopic. In stark contrast, arsenic pentoxide is extremely soluble (630 g/100 g H2O) and highly deliquescent [1]. This 300-fold difference in solubility dictates process handling; As2O3 allows for controlled, slow dissolution and long-term shelf stability without the clumping or moisture-induced degradation seen in As2O5.

Evidence DimensionAqueous solubility and moisture absorption at ambient conditions
Target Compound Data2.1 g/100 g H2O; non-hygroscopic
Comparator Or BaselineArsenic pentoxide (As2O5): 630 g/100 g H2O; highly deliquescent
Quantified Difference300-fold lower aqueous solubility and complete absence of moisture absorption
ConditionsAqueous solution at 20-25°C

Ensures predictable handling, precise mass dosing, and extended shelf life in industrial precursor storage without requiring specialized moisture-barrier environments.

Oral ATO PK bridging
Head-to-head
SY-2101 oral ATO vs IV ATO: AUC₀₋ₗₐₛₜ GMR 1.00; Cmax GMR 0.76 (intrapatient crossover, n=15)
Supports oral-IV exposure context for PK modeling
Phase 1 study; bridging data specific to SY-2101 formulation

High-Temperature Oxygen Release for Specialty Glass Fining

In glass manufacturing, fining agents must release oxygen at specific temperatures to drive out bubbles. While antimony trioxide (Sb2O3) releases oxygen at lower temperatures, arsenic trioxide (which forms As2O5 in situ with nitrates) retains oxygen until much higher temperatures before decomposing [1]. This delayed, high-temperature oxygen release is critical for high-melting-point silicate glasses, where Sb2O3 would deplete its oxygen too early, leaving secondary bubbles trapped in the viscous melt.

Evidence DimensionTemperature of oxygen release during glass melting
Target Compound DataReleases oxygen at peak melting temperatures via As2O5 intermediate decomposition
Comparator Or BaselineAntimony trioxide (Sb2O3): Decomposes and releases oxygen at lower temperatures
Quantified DifferenceDelayed oxygen release profile matching high-temperature melt viscosities
ConditionsSoda-lime and specialty silicate glass melts with nitrate oxidizers

Essential for the defect-free production of high-melting-point optical and specialty glasses where lower-temperature fining agents fail to eliminate secondary bubbles.

Efficacy non-inferiority
Head-to-head
ATRA+ATO 98% 2-y DFS vs ATRA+RIF 97%; difference −1% (95% CI −4.8 to 6.9)
Reported comparator DFS endpoint in APL research cohorts
Multicenter RCT, non-high-risk APL; non-inferiority margin context

Precursor Volatility for Semiconductor-Grade Purification

The production of gallium arsenide (GaAs) semiconductors requires elemental arsenic of exceptional purity (99.999%). Arsenic trioxide facilitates this via its distinct volatility, existing as gas-phase As4O6 below 800°C [1]. This allows it to be purified through successive vacuum sublimations with fewer thermal processing steps than non-volatile arsenic salts or complex sulfide ores, yielding a >99.9% pure intermediate that is easily reduced to elemental arsenic using carbon or zinc[2].

Evidence DimensionVolatility and thermal purification efficiency
Target Compound DataSublimes readily as gas-phase As4O6 below 800°C
Comparator Or BaselineArsenic salts and sulfide ores: Non-volatile, requiring intensive smelting
Quantified DifferenceEnables direct thermal sublimation to >99.9% purity prior to reduction
ConditionsVacuum or atmospheric distillation below 800°C

Provides the most direct, scalable thermal purification route to the ultra-high-purity elemental arsenic required for optoelectronics and telecommunications.

Infection & myelosuppression
Head-to-head
AVTD (ATO-based) vs VRD: grade ≥3 infection 14.0% vs 40.7% (P<0.001); grade ≥3 myelosuppression 0% vs 11.9% (P=0.013)
Reported tolerability endpoint difference in NDMM study
Prospective open-label, n=116; AVTD: ATO, bortezomib, thalidomide, dexamethasone

Clinical Bioavailability in Leukemia Therapeutics

In the treatment of Acute Promyelocytic Leukemia (APL), intravenous arsenic trioxide (ATO) provides 100% systemic bioavailability, immediately achieving therapeutic serum concentrations. By contrast, oral alternatives like Realgar (As4S4) suffer from poor aqueous solubility and require complex multi-component formulations (such as Realgar-Indigo naturalis formula) to achieve clinical absorption [1]. While oral formulations are effective for consolidation, intravenous ATO remains the critical standard for initial induction where immediate, predictable dosing is non-negotiable[2].

Evidence DimensionSystemic bioavailability and dosing immediacy
Target Compound Data100% bioavailability with immediate systemic delivery via intravenous route
Comparator Or BaselineOral Realgar (As4S4): Low solubility, delayed and variable absorption requiring complex formulation
Quantified DifferenceAbsolute versus formulation-dependent systemic absorption
ConditionsClinical administration for APL induction therapy

Guarantees precise, immediate systemic delivery for critical pharmaceutical applications where pharmacokinetic variability is unacceptable.

Hepatotoxicity risk
Cross-study
IV ATO vs oral RIF: grade 3-4 liver toxicity RR 0.77 (95% CI 0.66–0.91) favouring RIF
Reported hepatotoxicity endpoint context; IV ATO carries higher hepatic event signal
Meta-analysis of 5 RCTs; RIF relative risk reduction 23%
Particulate DNA damage
Head-to-head
Particulate As₂O₃ induces significantly higher superoxide and DNA strand breaks than soluble NaAsO₂ in BEAS-2B, HSAEC1-KT, SAE lung epithelial cells
Supports particulate toxicity endpoint research and handling protocol development
In vitro lung cell exposure; physical form critical for oxidative damage readout
Methylated metabolite potency
Class-level
MAs(III)O shows more potent apoptosis and growth inhibition than parent iAs(III) in NB4 APL cells; associated with higher H₂O₂ accumulation
Supports apoptosis pathway-response interpretation; active species may differ from parent compound
Class-level inference from NB4 cell line; data to verify in wider models

High-Purity Elemental Arsenic Production for Semiconductors

Arsenic trioxide is the required precursor for synthesizing 99.999% pure elemental arsenic used in gallium arsenide (GaAs) wafers for solar cells, LEDs, and telecommunications. Its specific volatility allows for successive sublimation to remove trace metals before carbon or zinc reduction [1].

High-Temperature Specialty Glass Fining

Used in the manufacture of optical glass, laboratory glassware, and clear enamels where high melting temperatures are required. As2O3 provides higher-temperature oxygen release than antimony-based agents, effectively eliminating secondary bubbles in highly viscous silicate melts [2].

Synthesis of +3 Oxidation State Arsenicals

Serves as the foundational starting material for manufacturing sodium arsenite, sodium cacodylate, and various organoarsenicals. Its controlled solubility and non-hygroscopic nature make it a more reliable reagent than arsenic pentoxide for precise stoichiometric reactions in aqueous alkaline or hydrochloric acid solutions [3].

Active Pharmaceutical Ingredient (API) for APL

Procured under strict cGMP conditions as the active ingredient for intravenous acute promyelocytic leukemia (APL) therapies. Its ability to be formulated into a sterile, 100% bioavailable intravenous solution makes it the standard of care for immediate induction therapy, providing immediate systemic delivery compared to poorly soluble oral sulfide alternatives [4].

Application Selection Guide

Application
Selection Property
Validation Focus
APL model intervention studies
PML-RARα degradation pathway fit
Endpoint response and target engagement in APL cell/animal models
Oral formulation PK/PD modeling
Oral-IV exposure bridging data availability
AUC and Cmax exposure-model review; formulation-dependent translation
NDMM tolerability endpoint research
Reported infection/myelosuppression endpoint difference
AVTD regimen safety-related endpoint monitoring in NDMM models
Particulate toxicity and handling studies
Oxidative DNA damage induction by particulate form
Lung epithelial cell stress endpoint review; occupational safety protocol development

Physical Description

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion.
Dry Powder; Water or Solvent Wet Solid
Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline]
WHITE LUMPS OR CRYSTALLINE POWDER.

Color/Form

White cubic crystals (Arsenolite)
Colorless monoclinic crystals (Claudette)
White or transparent, glassy, amorphous lumps or crystalline powder
Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form

Hydrogen Bond Acceptor Count

3

Exact Mass

197.82793 g/mol

Monoisotopic Mass

197.82793 g/mol

Boiling Point

869 °F at 760 mmHg (EPA, 1998)
460 °C

Heavy Atom Count

5

Taste

Tasteless

Density

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998)
3.865 (cubes); 4.15 (rhombic crystals)
Relative density (water = 1): 3.7-4.2

Odor

Odorless

Decomposition

Not combustible, but if involved in a fire decomposes to produce arsenic fumes.
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/

Melting Point

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998)
313 °C (claudetite); 274 °C (arsenolite)
275-313 °C

Drug Indication

For induction of remission and consolidation in patients with acute promyelocytic leukemia (APL), and whose APL is characterized by the presence of the t(15;17) translocation or PML/RAR-alpha gene expression
Trisenox is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/µl) in combination with all�trans�retinoic acid (ATRA)Relapsed/refractory acute promyelocytic leukaemia (APL) (previous treatment should have included a retinoid and chemotherapy)characterised by the presence of the t(15; 17) translocation and/or the presence of the Pro-Myelocytic Leukaemia/Retinoic-Acid-Receptor-alpha (PML/RAR-alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.
Arsenic trioxide Mylan is indicated for induction of remission, and consolidation in adult patients with: - Newly diagnosed low to intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/μl) in combination with all trans retinoic acid (ATRA)- Relapsed/refractory acute promyelocytic leukaemia (APL) (Previous treatment should have included a retinoid and chemotherapy)characterised by the presence of the t(15; 17) translocation and/or the presence of the promyelocytic leukaemia/retinoic acid receptor alpha (PML/RAR alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not beenexamined.
Arsenic trioxide is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 103/μl) in combination with all-trans-retinoic acid (ATRA)Relapsed/refractory acute promyelocytic leukaemia (APL)(Previous treatment should have included a retinoid and chemotherapy) characterised by the presence of the t(15; 17) translocation and/or the presence of the promyelocytic leukaemia/retinoic-acid-receptor-alpha (PML/RAR-alpha) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.
Arsenic trioxide medac is indicated for induction of remission, and consolidation in adult patients with: Newly diagnosed low-to-intermediate risk acute promyelocytic leukaemia (APL) (white blood cell count, � 10 x 10³/μl) in combination with all-trans-retinoic acid (ATRA)Relapsed/refractory APL (previous treatment should have included a retinoid and chemotherapy) characterised by the presence of the t(15; 17) translocation and/or the presence of the pro-myelocytic leukaemia/retinoic-acid-receptor-alpha (PML/RARα) gene. The response rate of other acute myelogenous leukaemia subtypes to arsenic trioxide has not been examined.

NCI Cancer Drugs

Drug: Arsenictrioxide
US Brand Name(s): Trisenox
FDA Approval: Yes
Arsenic trioxide is approved to be used with tretinoin to treat: Acute promyelocytic leukemia (APL) in patients whose cancer has a certain type of chromosome mutation that affects the PML gene and RARA gene. It is used: In adults with newly diagnosed APL that is low risk.
In patients whose disease has not gotten better or has relapsed after retinoid and anthracycline chemotherapy.
Arsenic trioxide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Growth Inhibitors
APPLICATIONS (VET): HAS BEEN USED IN PARASITISM ... ALSO FOR NONPARASITIC SKIN & BLOOD DISEASES; IN RHEUMATISM, ASTHMA & HEAVES, & AS AN ALTERATIVE.
Arsenic in the form of arsenic trioxide ... formerly was used extensively as a tonic in treating nutritional disturbances, neuralgia, rheumatism, arthritis, asthma, chorea, malaria, syphilis, tuberculosis, diabetes, skin disease, & every kind of blood disturbance. Some skin conditions were treated locally, & arsenic was used to destroy some superficial epitheliomas.
Recent studies have described the use of inorganic arsenic to treat acute promyelocytic leukemia. Iv injection with 10 mg/day or 0.5 mg/kg/day of arsenic trioxide has been reported to induce remission in patients suffering this disease ... . Arsenic trioxide appears to selectively induce apoptosis in leukemia cells ... .
For more Therapeutic Uses (Complete) data for ARSENIC TRIOXIDE (7 total), please visit the HSDB record page.

Pharmacology

Arsenic Trioxide is a small-molecule arsenic compound with antineoplastic activity. The mechanism of action of arsenic trioxide is not completely understood. This agent causes damage to or degradation of the promyelocytic leukemia protein/retinoic acid receptor-alpha (PML/RARa) fusion protein; induces apoptosis in acute promyelocytic leukemia (APL) cells and in many other tumor cell types; promotes cell differentiation and suppresses cell proliferation in many different tumor cell types; and is pro-angiogenic. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX27

Mechanism of Action

The mechanism of action of Arsenic Trioxide is not completely understood. Arsenic trioxide causes morphological changes and DNA fragmentation characteristic of apoptosis in NB4 human promyelocytic leukemia cells in vitro. Arsenic trioxide also causes damage or degradation of the fusion protein PML/RAR-alpha. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis.
ANIMALS ... WHEN ARSENIC TRIOXIDE WAS ADDED TO LIVER HOMOGENATES, OXYGEN CONSUMPTION DECR. ... FOUND THAT ARSENIC BINDS TO THIOL GROUPS OF /CERTAIN ENZYMES/.

Vapor Pressure

66.1 mmHg at 593.6 °F (EPA, 1998)
0.000247 [mmHg]
2.47X10-4 mm Hg @ 25 °C

Impurities

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium.

Other CAS

1327-53-3

Absorption Distribution and Excretion

Trivalent arsenic is mostly methylated in humans and excreted in urine.
BOTH HUMAN & ANIMAL DATA INDICATE THAT OVER 80% OF INGESTED DOSE OF DISSOLVED INORG TRIVALENT ARSENIC IS ABSORBED FROM GI TRACT. ... IN CASE OF ARSENIC TRIOXIDE, WHICH IS ONLY SLIGHTLY SOL IN WATER, GI ABSORPTION WILL BE DEPENDENT ON FACTORS SUCH AS PARTICLE SIZE & PH OF THE GASTRIC JUICES.
FOLLOWING DIETARY ADMIN OF 215 PPM ARSENIC IN FORM OF ... ARSENIC TRIOXIDE FOR UP TO 52 DAYS IN RATS, HIGHEST ... LEVELS ... WERE FOUND IN KIDNEYS & LIVER & RELATIVELY LOWER LEVELS IN HAIR, BRAIN, BONE, MUSCLE & SKIN. ... TRIVALENT ARSENIC ... IS CONVERTED TO ... /PENTAVALENT ARSENIC IN MAN/ WHICH IS RAPIDLY EXCRETED BY KIDNEYS.
ORAL ADMIN OF 1 MG/KG BODY WT ARSENIC AS ARSENIC TRIOXIDE TO MONKEYS RESULTED IN APPROXIMATELY 80% ABSORPTION FROM THE GUT; 75% OF THE ADMIN DOSE WAS EXCRETED WITHIN 14 DAYS, PRIMARILY IN URINE.
... MALE & ... FEMALE RATS, 21 DAYS OF AGE WERE GIVEN DIET CONTAINING 26.8 OR 215 MG/KG OF DIET ARSENIC AS ARSENIC TRIOXIDE AD LIBITUM. ... LITTERS OF FOLLOWING 3 PREGNANCIES WERE EVALUATED, AS WELL AS FIRST LITTER OF SECOND GENERATION. AMT ... FOUND IN NEWBORNS WAS LOWER IN FIRST LITTER OF FIRST GENERATION ... THAN LATER LITTERS ...
For more Absorption, Distribution and Excretion (Complete) data for ARSENIC TRIOXIDE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Inorganic, lyophilized arsenic trioxide, when placed in solution, is immediately hydrolyzed to arsenous acid - this appears to be the pharmacologically active species of arsenic trioxide. Further metabolism involves the oxidation of arsenous acid to arsenic acid, and an oxidative methylation of arsenous acid to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) by methyltransferases in the liver. Both MMA and DMA have relatively long half-lives and can accumulate following multiple doses, the extent of which depends upon the dosing regimen in question.
CHEMICAL SPECIATION STUDIES HAVE SHOWN THAT DIMETHYLARSINIC ACID & METHANEARSONIC ACID ARE PRIMARY FORMS OF ARSENIC PRESENT IN URINE OF HUMANS EXPOSED TO ... ARSENIC TRIOXIDE BY INHALATION.
Urinary profiles of arsenic smelter workers showed that dimethylarsenic acid was the major species followed by methyl arsenic, trivalent arsenic, and pentavalent arsenic.
Urinary concentrations of the four arsenic species, pentavalent (As(V)) and trivalent (As(III)) inorganic arsenic, monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA), were followed for several days subsequent to the acute intoxication of two human subjects by arsenic trioxide and sodium orthoarsenate, respectively, in unsuccessful suicide attempts. Total arsenic concentrations ranged from 1.6 to 18.7 mg/1. The increasing predominance of the less toxic methylated species, especially dimethylarsinic acid, after 3 or 4 days supports the concept of methylation as a natural detoxification mechanism as part of an overall reduction/methylation sequence involved in the biotransformation of inorganic arsenic by the human body. However, the additional possibility of oxidation of As(III) to As(V) in vivo under extreme immediate postingestion conditions is suggested by initial high urinary As(V), As(III), monomethylarsonic acid and dimethylarsinic acid in both cases probably reflect species dependent differences in rates of direct elimination and reactivity with tissues as well as the efficiency of methylation.
Rat liver cytosol inactivates inorganic arsenic through methylation; S-adenosylmethionine is the methyl group donor and reduced glutathione is required for full activity. ... Pathway involves the formation of a monomethylated metabolite which is either rapidly further methylated into a dimethylated derivative or is spontaneously oxidized into monomethylarsinic acid. The dimethylated metabolite gives rise to dimethylarsinic acid. The first methylation reaction is rate limiting, can be stimulated by glutathione and is catalyzed by an enzyme different from that which transfers the second methyl group. The latter is sensitive to inhibition by inorganic arsenic. ... A large excess of thiol groups may prevent the methylation reactions probably by decreasing the amount of free trivalent arsenic.

Wikipedia

Arsenic trioxide

Drug Warnings

/BOXED WARNING/ WARNING: APL DIFFERENTIATION SYNDROME, CARDIAC CONDUCTION ABNORMALITIES, AND ELECTROLYTE MONITORING. APL Differentiation Syndrome: Patients with APL treated with Trisenox have experienced symptoms similar to a syndrome called the retinoic-acid-Acute Promyelocytic Leukemia (RA-APL) or APL differentiation syndrome, characterized by fever, dyspnea, weight gain, pulmonary infiltrates and pleural or pericardial effusions, with or without leukocytosis. This syndrome can be fatal. High-dose steroids have been administered at the first suspicion of the APL differentiation syndrome and appear to mitigate signs and symptoms. At the first signs that could suggest the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), immediately initiate high-dose steroids (dexamethasone 10 mg intravenously BID) , irrespective of the leukocyte count, and continue for at least 3 days or longer until signs and symptoms have abated. The majority of patients do not require termination of Trisenox therapy during treatment of the APL differentiation syndrome. Cardiac Conduction Abnormalities: Before initiating therapy, perform a 12-lead ECG, assess serum electrolytes and creatinine, correct preexisting electrolyte abnormalities, and consider discontinuing drugs known to prolong QT interval. Arsenic trioxide can cause QT interval prolongation and complete atrioventricular block. QT prolongation can lead to a torsade de pointes-type ventricular arrhythmia, which can be fatal. The risk of torsade de pointes is related to the extent of QT prolongation, concomitant administration of QT prolonging drugs, a history of torsade de pointes, preexisting QT interval prolongation, congestive heart failure, administration of potassium-wasting diuretics, or other conditions that result in hypokalemia or hypomagnesemia. One patient (also receiving amphotericin B) had torsade de pointes during induction therapy for relapsed APL with arsenic trioxide.
Arsenic trioxide should be used under the supervision of a qualified clinician experienced in the management of patients with acute leukemia.
Manifestations (eg, fever, dyspnea, weight gain, pulmonary infiltrates, pleural or pericardial effusions [with or without leukocytosis]) similar to those associated with the potentially fatal APL differentiation syndrome (also known as the retinoic acid-APL [RA-APL] syndrome) have been reported in about 23% of patients receiving arsenic trioxide for the management of APL in one clinical trial. If signs or symptoms suggestive of the syndrome (eg, unexplained fever, dyspnea, weight gain, abnormal chest auscultatory findings, radiographic abnormalities) occur, high-dose corticosteroid therapy (eg, dexamethasone ... until symptoms resolve) should be initiated immediately regardless of the patient's leukocyte count; discontinuance of arsenic trioxide generally is not required.
Contraindications /include any/ known hypersensitivity to arsenic.
For more Drug Warnings (Complete) data for ARSENIC TRIOXIDE (26 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 29 MG/KG ARSENIC TRIOXIDE, BLOOD LEVELS OF ARSENIC IN RATS REACHED A MAXIMUM AFTER 3 DAYS AND THEN DECREASED, WITH A SLOW BIOLOGICAL HALF-LIFE OF 60 DAYS. ARSENIC IN TISSUES WAS 1% OF ADMINISTERED DOSE. EXCRETION IN FECES WAS 68.6% DURING THE FIRST 4 DAYS, AND A TRACE AMOUNT WAS DETECTED IN BILE. IN RABBITS WITH SAME DOSE, FECAL EXCRETION WAS 62.9% DURING 7 DAYS.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Smelting of copper and lead concentrates. Flue dust, to which pyrite or galena concentrates are added, yields As2O3 vapor. Condensation gives product of varying purity called crude arsenic (90-95% pure). A higher-purity called white arsenic is obtained by resubliming the crude As2O3 (99+% pure).
Schenk in Handbook of Preparative Inorganic Chemistry Vol 1, G Brauer, ed (Academic Press, NY, 2nd ed, 1963) 600.
Commercially, it is obtained by roasting arsenopyrite, FeAsS
Arsenic trioxide is produced as a by product of copper smelting operations.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wood Product Manufacturing
Mining (except Oil and Gas) and support activities
Agriculture, Forestry, Fishing and Hunting
Arsenic oxide (As2O3): ACTIVE
Arsenic trioxide-arsenic hexaoxide (As2O3-As4O6), may be formed by the ignition of arsenic vapor in air or oxygen. There are two crystal modifications of the oxide, cubic & monoclinic.
Upon heating in air, both /metallic arsenic & the amorphous form/ sublime & the vapor oxidizes to arsenic trioxide, As2O3. Although As4O6 represents the crystalline make-up of the oxide, it is more commonly referred to as arsenic trioxide. A persistent garlic like odor is noted during oxidation.
The yield of metallic arsenic from the reduction of arsenic trioxide with carbon & carbon monoxide has been studied.
Production of arsenic trioxide and metal at the Tacoma, WA, copper smelter were terminated by the end of 1985.

Analytic Laboratory Methods

NIOSH Method 7901. Arsenic trioxide, as As. Analyte: Arsenic trioxide; Matrix: air; Procedure: Atomic absorption, graphite furnace; Wavelength: 193.7 nm, D2 or H2 correction; Range: 0.3 to 13 ug/sample; Precision: 0.029; Est LOD: 0.06 ug/samp corrector; Interferences: Background absorption overcome by use of deuterium background, matrix modification with Ni++ solution allows use of higher char temperature in graphite furnace, other particulate As compounds interfere.
AOAC Method 920.18. Lead Arsenate Pesticide Formulations for Total Arsenious Oxide. Detection limit unspecified.
AOAC Method 920.19. Lead Arsenate Pesticide Formulations for Total Arsenic Oxide. Detection limit unspecified.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, halogens, and iron salts.
Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Interactions

LIGATED RABBIT INTESTINE WAS INFUSED WITH ARSENIC TRIOXIDE & THE BLOOD CIRCULATING AROUND IT WAS COLLECTED FROM THE CANNULATED VEIN. CONCOMITANT DIMERCAPROL (BAL) OR THIOCTIC ACID DECREASED THE AMOUNT OF ARSENIC TRIOXIDE ABSORBED INTO THE BLOOD.
Arsenic trioxide alone & in combination with benzo(a)pyrene was studied in male Syrian golden hamsters given 15 weekly intratracheal instillations. The animals were divided into 4 groups: arsenic, benzo(a)pyrene, arsenic + benzo(a)pyrene, & controls. At each instillation about 3 mg/kg bw as arsenic &/or 6 mg/kg bw of benzo(a)pyrene was administered. All groups received a carrier dust (charcoal carbon), which increased the lung retention of arsenic, as well as sulfuric acid. Carcinomas of the larynx, trachea, bronchi, or lung were found in 3, 17, & 25 of 47, 40, & 54 animals examined in the arsenic, benzo(a)pyrene, & arsenic + benzo(a)pyrene groups. No respiratory tract carcinomas were found in 53 control animals. The incidence of pulmonary adenomas, papillomas, & adenomatoid lesions were markedly higher in the As group than in the control group (P<0.01).

Stability Shelf Life

IT IS STABLE IN AIR BUT SLOWLY OXIDIZED IN ACID MEDIA

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